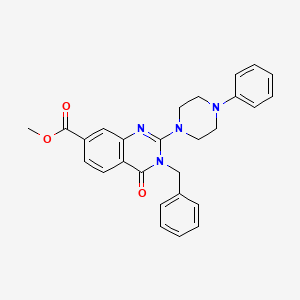![molecular formula C20H21N5O2 B2806806 4,7-Dimethyl-6-(1-phenylethyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 915930-16-4](/img/structure/B2806806.png)
4,7-Dimethyl-6-(1-phenylethyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dimethyl-6-(1-phenylethyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethyl-6-(1-phenylethyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic synthesis. The process begins with the preparation of the purine and imidazole precursors, followed by their fusion under specific reaction conditions. Common reagents used in the synthesis include alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography, and quality control measures to verify the chemical composition and properties of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,7-Dimethyl-6-(1-phenylethyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
4,7-Dimethyl-6-(1-phenylethyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4,7-Dimethyl-6-(1-phenylethyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other purine derivatives and imidazole-containing molecules, such as:
Caffeine: A well-known purine derivative with stimulant effects.
Theobromine: Another purine derivative found in chocolate.
Imidazole: A simple imidazole compound with various applications.
Uniqueness
4,7-Dimethyl-6-(1-phenylethyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione is unique due to its specific structure and combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
4,7-dimethyl-6-(1-phenylethyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-5-11-23-18(26)16-17(22(4)20(23)27)21-19-24(16)12-13(2)25(19)14(3)15-9-7-6-8-10-15/h5-10,12,14H,1,11H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZLLRZRUUUBJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C(C)C4=CC=CC=C4)N(C(=O)N(C3=O)CC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-3-(2-methoxyethyl)-2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide](/img/structure/B2806724.png)
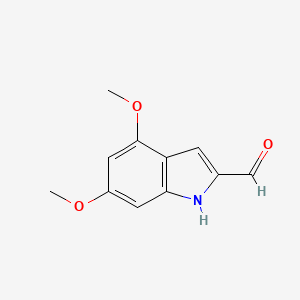
![N,1,5-trimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B2806726.png)
![4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxynaphthalen-1-yl)benzamide](/img/structure/B2806727.png)
![N'-[(4-chlorobenzyl)oxy]-N-(3-cyano-4-methoxy-2-pyridinyl)iminoformamide](/img/structure/B2806728.png)
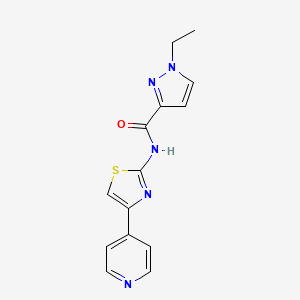
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2806731.png)

![N-(4-chlorobenzyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2806736.png)
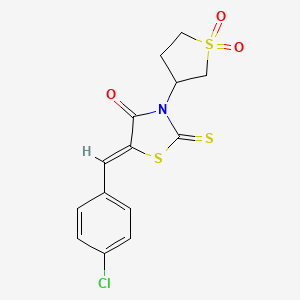
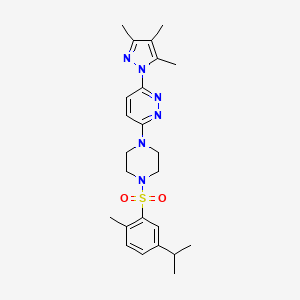
![[(2E)-1-Methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/new.no-structure.jpg)
![ethyl 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetate](/img/structure/B2806745.png)
